Pyridin-3-yl 3-chlorobenzoate
Description
Pyridin-3-yl 3-chlorobenzoate is an ester derivative of 3-chlorobenzoic acid, where the hydroxyl group is replaced by a pyridin-3-yl moiety. These studies reveal critical insights into how chlorinated aromatic compounds interact with biological systems, particularly in bacterial catabolism and enzyme specificity .
Properties
IUPAC Name |
pyridin-3-yl 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-4-1-3-9(7-10)12(15)16-11-5-2-6-14-8-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJMMRRCBINSFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-yl 3-chlorobenzoate typically involves the esterification of 3-chlorobenzoic acid with pyridin-3-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems also enhances the reproducibility and safety of the process.
Chemical Reactions Analysis
Mechanistic Insights
The reaction mechanism involves:
-
Ligand Exchange : Benziodazolone (5a ) reacts with PPh₃ to form intermediate 16 , confirmed via mass spectrometry .
-
Phosphonium Salt Formation : Intermediate 17 converts to phosphonium salt 18 , which reacts with pyridine to generate 19 (the N-acyl pyridinium species) .
-
Esterification : Nucleophilic substitution by pyridin-3-ol’s alkoxide produces Pyridin-3-yl 3-chlorobenzoate (8a ) .
Critical Factors :
-
Base Role : Pyridine accelerates nucleophilic substitution but is not required for ligand exchange due to benziodazolone’s strong trans influence .
-
Phosphine Necessity : Reactions fail entirely without PPh₃, highlighting its role in activating benziodazolone .
Stability and Byproduct Analysis
-
Hydrolysis Sensitivity : The ester hydrolyzes slowly in aqueous conditions but remains stable under anhydrous storage .
-
Byproducts : Ligand exchange intermediates (e.g., 16 ) may react with ambient moisture, forming 3-chlorobenzoic acid if not controlled .
Comparative Reactivity
This compound exhibits greater reactivity than non-chlorinated analogs due to the electron-withdrawing Cl group, which enhances electrophilicity at the ester carbonyl .
Biological Relevance
While not directly studied, structurally similar 3-chlorobenzoate esters show antibacterial and kinase inhibitory properties . This suggests potential pharmacological applications warranting further exploration.
Scientific Research Applications
Pyridin-3-yl 3-chlorobenzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Pyridin-3-yl 3-chlorobenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Degradation Pathways and Intermediate Metabolites
3-Chlorobenzoate (3CBA):
- Degradation Route: 3CBA is metabolized via the modified ortho-cleavage pathway in most Actinobacteria, producing 4-chlorocatechol as the primary intermediate. However, Rhodococcus opacus strain 1CP uniquely degrades 3CBA via both 3-chloro- and 4-chlorocatechol intermediates, enabling broader substrate versatility .
- Key Enzymes : 3-Chlorobenzoate 1,2-dioxygenase (3CBDO) initiates degradation by hydroxylating 3CBA. This enzyme exhibits distinct substrate specificity compared to benzoate dioxygenases, favoring chlorinated substrates .
Benzoate :
- Degradation Route : Benzoate is metabolized through the classical ortho-cleavage pathway, yielding catechol as the intermediate.
Comparison Table 1: Degradation Pathways
Most Actinobacteria use 4-chlorocatechol; *R. opacus 1CP is an exception.
Regulatory Mechanisms and Carbon Source Effects
3CBA in Pseudomonas putida:
- The clcABD operon (responsible for 3CBA degradation) is repressed by succinate or citrate in the presence of 3CBA, reducing β-galactosidase activity by 4–5 fold compared to glucose-grown cells .
- In contrast, the catBCA promoter (benzoate degradation) remains unaffected by carbon sources, indicating operon-specific regulatory responses .
Fumarate Repression :
Comparison Table 2: Regulatory Effects
| Carbon Source | Effect on clcABD Operon (3CBA) | Effect on catBCA Promoter (Benzoate) |
|---|---|---|
| Glucose | 54-fold induction | No repression |
| Succinate | 6-fold induction | No repression |
| Fumarate | 16-fold induction | No repression |
Substrate Transport and Enzyme Kinetics
Transport Systems :
- R. opacus 1CP cells constitutively transport both benzoate and 3CBA, with higher affinity for benzoate.
Enzyme Cooperativity :
Comparison Table 3: Substrate Specificity
| Parameter | Benzoate | 3-Chlorobenzoate |
|---|---|---|
| Transport Affinity | Higher (Constitutive) | Lower (Inducible) |
| Dioxygenase Cooperativity | Positive (Benzoate) | Negative (3CBA) |
Genetic and Plasmid-Based Adaptations
- Mega-Plasmid Stability: R. opacus 1CP retains a linear mega-plasmid encoding 3-chlorocatechol degradation genes, even after 25 years on agar-rich media. This plasmid is absent in other Actinobacteria, highlighting strain-specific genetic adaptations .
- Gene Cluster Differences: Actinobacteria like R. opacus 6a possess genes for chlorocatechol 1,2-dioxygenase and cycloisomerase but lack clcF (dehalogenase), unlike proteobacterial systems .
Q & A
Q. What are the common analytical techniques for characterizing the crystal structure of Pyridin-3-yl 3-chlorobenzoate derivatives?
X-ray crystallography is the primary method, employing programs like SHELXL for refinement . For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.3376 Å, b = 8.7987 Å, c = 11.7068 Å) and SHAPE analysis can resolve coordination geometries (e.g., face-capped octahedral vs. trigonal prismatic) . Data collection typically involves high-resolution detectors and iterative refinement to address Jahn-Teller distortions in metal-ligand complexes .
Q. Which microbial species are known to degrade 3-chlorobenzoate, and what pathways are involved?
Rhodopseudomonas palustris utilizes a reductive dehalogenation pathway via benzoyl-CoA, converting 3-chlorobenzoate to acetyl-CoA under anaerobic, phototrophic conditions . Pseudomonas spp. (e.g., strain B13) employ oxidative pathways, producing intermediates like 2-fluoro-cis,cis-muconate . Coenzyme A-mediated reductive dehalogenation is distinct from dioxygenase-driven oxidation in Rhodococcus opacus 1CP, which exhibits substrate-specific cooperativity .
Q. How can researchers monitor gene expression during 3-chlorobenzoate degradation in bacterial strains?
GFP-based biosensors (e.g., Pm::gfpmut3 reporters) enable real-time monitoring of promoter activity in Pseudomonas strains. Induction thresholds (e.g., 10 µM 3-chlorobenzoate) can be quantified via epifluorescence microscopy or spectrophotometry, with RFU/OD ratios indicating metabolic activation .
Advanced Research Questions
Q. How do conflicting crystallographic data on coordination geometries impact structural interpretation of metal-3-chlorobenzoate complexes?
Ambiguities arise in SHAPE analysis (e.g., CShM values of 1.589 vs. 1.807 for Mn²⁺ coordination), requiring complementary techniques like EXAFS or DFT calculations. For example, MnII-NaI heterometallic clusters may exhibit mixed geometries due to dynamic ligand binding, necessitating charge-balance validation via bond valence sum (BVS) analysis . SHELXL’s robustness in refining twinned data or high-displacement parameters is critical .
Q. What mechanisms explain the substrate specificity and cooperativity of benzoate 1,2-dioxygenase in 3-chlorobenzoate metabolism?
Rhodococcus opacus 1CP exhibits negative cooperativity (Hill coefficient <1) for benzoate binding but positive cooperativity for 3-chlorobenzoate, suggesting allosteric modulation . Structural studies propose dual substrate-binding sites or conformational changes in the enzyme’s α-subunit. Competitive inhibition assays and site-directed mutagenesis can identify residues critical for halogenated substrate recognition.
Q. How do transport systems in Rhodococcus opacus 1CP influence the degradation efficiency of 3-chlorobenzoate?
Two distinct transport systems are implicated: a high-affinity porin-mediated pathway for benzoate and a lower-affinity system for 3-chlorobenzoate . Kinetic assays (e.g., V vs. S dependencies) reveal substrate competition, while proteomic profiling identifies upregulated porins (e.g., OmpA-like proteins) during adaptation. Membrane microbial sensors can quantify uptake dynamics in immobilized cells .
Q. What are the challenges in resolving metabolic pathway conflicts between reductive and oxidative 3-chlorobenzoate degradation?
Rhodopseudomonas palustris employs reductive dehalogenation under anoxia, whereas Pseudomonas spp. use oxidative pathways (e.g., ortho-cleavage). Isotopic labeling (¹³C/³⁶Cl) and proteogenomics can distinguish intermediates like benzoyl-CoA (reductive) vs. chlorocatechol (oxidative). Contradictions in pathway efficiency under mixed electron-acceptor conditions require chemostat-based metabolic flux analysis .
Methodological Considerations
- For crystallography : Use SHELXL for twinned-data refinement and validate geometries via SHAPE2.0 .
- For biodegradation studies : Combine GFP reporters with LC-MS/MS to correlate gene expression and metabolite profiles .
- For enzyme kinetics : Perform Hill coefficient analysis to detect cooperativity and use KM/Vmax ratios to compare substrate affinities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
